REACTION_CXSMILES
|
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=O)[CH3:9].[OH-].[K+].Br.Br[CH2:15][CH2:16][NH2:17]>C(O)C>[CH3:9][C:8]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[S:1][CH2:15][CH2:16][N:17]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
SC1=C(C=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Name
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2-bromoethanamine hydrobromide
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Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Br.BrCCN
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
After being stirred at room temperature for 6 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove most of ethanol
|
Type
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EXTRACTION
|
Details
|
extracted with dichloromethane (60 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NCCSC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.92 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |